molecular formula C20H11NO3 B3057526 4-Nitrobenzo[a]pyren-1-ol CAS No. 82039-09-6

4-Nitrobenzo[a]pyren-1-ol

Cat. No.: B3057526
CAS No.: 82039-09-6
M. Wt: 313.3 g/mol
InChI Key: OISGCZPPZGEACZ-UHFFFAOYSA-N
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Description

4-Nitrobenzo[a]pyren-1-ol is a nitro-substituted polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental toxicology and mechanistic research. Nitro-PAHs are recognized as widespread genotoxic environmental contaminants originating from sources such as diesel emissions, combustion processes, and airborne particulates . Like its structural analogs, this compound is intended for research use only to study the environmental fate and biological impact of this class of pollutants. Research into nitro-PAHs focuses on their activation pathways and subsequent toxicological effects. A primary area of investigation is photo-induced toxicity. Upon irradiation with UVA light, nitro-PAHs can undergo activation that leads to the generation of reactive oxygen species (ROS), including singlet oxygen and superoxide anion radicals . This photochemical reaction can induce significant biological damage, such as lipid peroxidation, a key mechanism in cell membrane disruption . The induction of lipid peroxidation by nitro-PAHs is understood to be mediated by the free radicals generated during photoactivation . The presence of the nitro and hydroxyl functional groups on the benzo[a]pyrene structure makes this compound a valuable subject for structure-activity relationship (SAR) studies, which aim to correlate specific molecular features with phototoxic potential and other genotoxic activities. Researchers utilize this compound in studies designed to elucidate the mechanisms of nitro-PAH induced mutagenesis and carcinogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzo[a]pyren-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3/c22-18-8-7-15-17(21(23)24)10-12-9-11-3-1-2-4-13(11)14-5-6-16(18)20(15)19(12)14/h1-10,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISGCZPPZGEACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=C4C(=C(C=C5)O)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002404
Record name 4-Nitrobenzo[pqr]tetraphen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82039-09-6
Record name Benzo(a)pyren-3-ol, 6-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082039096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzo[pqr]tetraphen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 4 Nitrobenzo a Pyren 1 Ol Chemical Reactivity

Oxidation and Reduction Pathways of the Nitrated Hydroxylated Aromatic Core

The chemical transformations of 4-Nitrobenzo[a]pyren-1-ol are largely dictated by the interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group on the extensive π-system of the benzo[a]pyrene (B130552) skeleton.

Reduction Pathways:

The nitro group of nitrated PAHs is susceptible to reduction, a critical activation step in their metabolic processing. For related compounds like 1-, 3-, and 6-nitrobenzo[a]pyrene, anaerobic metabolism by intestinal microflora has been shown to reduce the nitro group to an amino group (-NH2). nih.gov This reduction is believed to proceed through a stepwise mechanism involving nitroso and hydroxylamine (B1172632) intermediates. While the specific reduction potential of this compound has not been detailed, the presence of the hydroxyl group may influence the electronic properties of the nitro group, potentially affecting the rate and extent of its reduction. The order of the extent of microbial nitroreduction for nitro-BaP isomers has been observed to be 3-nitro-BaP > 6-nitro-BaP > 1-nitro-BaP, suggesting that the position of the nitro group significantly impacts its reactivity. nih.gov

Oxidation Pathways:

The benzo[a]pyrene core is subject to oxidative metabolism, often initiated by cytochrome P450 enzymes. nih.govresearchgate.net For the parent compound, benzo[a]pyrene, this leads to the formation of epoxides, which are subsequently hydrolyzed to dihydrodiols. nih.gov Aerobic metabolism of 1-nitrobenzo[a]pyrene, a related compound, yields 1-nitro-BaP trans-7,8- and 9,10-dihydrodiols. nih.gov It is plausible that this compound undergoes similar oxidative transformations on the benzo[a]pyrene ring system, leading to the formation of various diol and quinone derivatives. The hydroxyl group already present at the 1-position may direct further oxidation to other parts of the aromatic system. In some cases, the oxidation of the aromatic core can lead to ring cleavage products, as seen in the degradation of benzo[a]pyrene by certain microorganisms. nih.govnih.gov

Table 1: Potential Oxidation and Reduction Products of this compound

Starting Compound Reaction Type Potential Products
This compound Reduction 4-Amino-benzo[a]pyren-1-ol
This compound Oxidation 4-Nitrobenzo[a]pyrene-1,x-diol, 4-Nitrobenzo[a]pyrene-1,x-dione

Electrophilic and Nucleophilic Reaction Mechanisms Involving this compound

The electronic nature of this compound suggests a rich chemistry involving both electrophilic and nucleophilic reactions.

Electrophilic Character:

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to the nitro group. However, the hydroxyl group is an activating, ortho-, para-directing group. The interplay of these two functional groups, along with the inherent reactivity of the benzo[a]pyrene system, will determine the sites of electrophilic attack. It is likely that electrophilic substitution, if it occurs, would be directed to positions influenced by the hydroxyl group and on the rings more distant from the deactivating nitro group.

Nucleophilic Character:

The electron-deficient nature of the nitrated aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). While specific studies on this compound are not available, the general mechanism for SNAr reactions on nitroaromatic compounds involves the attack of a nucleophile on a carbon atom bearing a leaving group (or in some cases, a hydrogen atom), forming a resonance-stabilized Meisenheimer complex. The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate. The hydroxyl group, being a poor leaving group, is unlikely to be displaced. However, nucleophilic attack could potentially occur at other positions on the ring system, leading to addition or substitution products, depending on the reaction conditions and the nature of the nucleophile.

Photochemical Transformations and Photoreactivity Studies

Nitrated PAHs are known to be photochemically active. 1-Nitrobenzo[a]pyrene, for instance, absorbs strongly at wavelengths greater than 290 nm and is susceptible to direct photolysis by sunlight. nih.gov The rate of photodegradation can be influenced by the medium in which the compound is present; for example, nitro-PAHs adsorbed on aerosolized diesel soot and coal fly ash have shown resistance to photodegradation. nih.gov

The photochemical reactions of nitropyrenes can involve hydrogen atom abstraction by the excited nitro group or a nitro-to-nitrite rearrangement followed by homolytic cleavage to form a pyrenoxy radical and nitric oxide, ultimately leading to the formation of pyrenones. researchgate.net It is anticipated that this compound would exhibit similar photoreactivity, potentially leading to the formation of hydroxylated nitroso- and nitro-benzo[a]pyrene derivatives, as well as products resulting from the reaction of photochemically generated radicals. The presence of the hydroxyl group may also influence the excited-state properties of the molecule and the subsequent photochemical pathways.

Kinetic and Thermodynamic Parameters of Key Chemical Reactions

For example, the kinetics of microbial nitroreduction of 1-, 3-, and 6-nitrobenzo[a]pyrene have been studied, showing that the reaction rates are isomer-dependent. nih.gov After 48 hours of incubation with rat intestinal microflora, 84% of 3-nitro-BaP was converted to 3-amino-BaP, while only 13% of 1-nitro-BaP was reduced to 1-amino-BaP. nih.gov This suggests that the position of the nitro group significantly affects the reaction kinetics.

The thermodynamic favorability of oxidation and reduction reactions can be estimated from the redox potentials of the functional groups and the aromatic system. The reduction of the nitro group is generally a thermodynamically favorable process. The oxidation of the benzo[a]pyrene core, while leading to detoxification in some cases, can also be the initial step in metabolic activation to carcinogenic species. nih.gov

Table 2: Comparative Microbial Nitroreduction of Nitrobenzo[a]pyrene Isomers

Isomer % Metabolized to Amino-BaP (48h)
1-Nitrobenzo[a]pyrene 13%
3-Nitrobenzo[a]pyrene 84%
6-Nitrobenzo[a]pyrene 51%

Data from studies with rat intestinal microflora. nih.gov

Catalytic Transformation Studies

While specific catalytic transformation studies for this compound are not documented, the principles of catalysis can be applied to predict its behavior.

Catalytic Reduction:

The reduction of nitroarenes to anilines is a well-established catalytic process, often employing metal catalysts such as palladium, platinum, or nickel with a hydrogen source. This type of catalytic hydrogenation would be expected to efficiently reduce the nitro group of this compound to an amino group, yielding 4-Amino-benzo[a]pyren-1-ol.

Catalytic Oxidation:

Catalytic oxidation of PAHs is an area of active research for environmental remediation. Various catalysts, including those based on transition metals, can be used to promote the oxidation and degradation of the benzo[a]pyrene ring system. These processes often involve the generation of highly reactive oxygen species. The presence of the nitro and hydroxyl groups would likely influence the selectivity and efficiency of such catalytic oxidation processes. For instance, the degradation of benzo[a]pyrene by certain bacterial strains involves dioxygenase enzymes, which catalyze the initial step of ring oxidation. nih.gov

Advanced Analytical Methodologies for 4 Nitrobenzo a Pyren 1 Ol

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of 4-Nitrobenzo[a]pyren-1-ol from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer viable pathways for its isolation and analysis, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

HPLC is a preferred method for the analysis of nitro-PAHs due to its ability to handle less volatile and thermally labile compounds without the need for derivatization d-nb.info. The separation of this compound can be effectively achieved using reversed-phase HPLC.

Stationary and Mobile Phases: A C18 column is a common choice for the stationary phase, providing the necessary hydrophobicity to retain the aromatic structure of the analyte. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. This gradient elution allows for the effective separation of a wide range of PAHs and their derivatives.

Detection Modalities:

Fluorescence Detection: A highly sensitive and selective method for PAHs and their derivatives. For nitro-PAHs, a common strategy involves online reduction of the nitro group to a highly fluorescent amino group post-column. This significantly enhances the detection signal.

Mass Spectrometry (MS): Coupling HPLC with MS provides both high sensitivity and structural information, which is discussed in more detail in section 4.2.

UV-Vis Detection: While less sensitive than fluorescence or MS, UV-Vis detection can be employed, particularly at wavelengths where the compound exhibits strong absorbance.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of related hydroxylated and nitrated PAHs.

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water, B: Acetonitrile or Methanol
Gradient Linear gradient from ~50% B to 100% B over 20-30 minutes
Flow Rate 0.8 - 1.2 mL/min
Detection Fluorescence (with post-column reduction), Mass Spectrometry, UV-Vis
Injection Volume 10 - 20 µL

Gas Chromatography (GC) for Volatile Derivatives and Derivatization Strategies

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile organic compounds with high resolution. However, the analysis of hydroxylated PAHs like this compound by GC often requires a derivatization step to increase their volatility and thermal stability, and to improve their chromatographic behavior researchgate.net.

Derivatization Strategies: The hydroxyl group of this compound can be converted to a more volatile ether or ester. A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the analyte.

GC Conditions:

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of PAHs and their derivatives.

Injection: Splitless injection is often employed for trace-level analysis to ensure the maximum transfer of the analyte onto the column.

Carrier Gas: Helium is the most commonly used carrier gas.

Temperature Program: A temperature gradient is used to elute compounds with a wide range of boiling points. The program typically starts at a lower temperature and is ramped up to a higher temperature to ensure the elution of all analytes of interest.

The following table outlines typical GC-MS parameters for the analysis of derivatized hydroxylated PAHs.

ParameterTypical Conditions
Derivatization Silylation with BSTFA
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow rate of ~1 mL/min
Injection Mode Splitless
Temperature Program Initial temp ~80°C, ramp to ~300°C at 10-20°C/min
Detector Mass Spectrometer (MS)

Mass Spectrometry (MS) Applications for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing both qualitative and quantitative information with high specificity and sensitivity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with HPLC (LC-HRMS), allows for the determination of the elemental composition of this compound and its metabolites with high accuracy. This is particularly useful for distinguishing between isobaric interferences, which are compounds that have the same nominal mass but different elemental compositions. Techniques like Orbitrap-HRMS have been successfully used for the screening of hydroxylated and nitrated PAHs in environmental samples mdpi.comresearchgate.net.

Tandem Mass Spectrometry (MS/MS) for Fragment Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and sensitive quantification. In an MS/MS experiment, the precursor ion corresponding to the protonated or deprotonated molecule of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. This process provides a characteristic fragmentation pattern that can be used for unambiguous identification and quantification, even in complex matrices. The development of UHPLC-APPI-MS/MS methods has enabled the fast and sensitive analysis of numerous PAHs and nitro-PAHs simultaneously nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For a compound like this compound, both ¹H and ¹³C NMR would be essential for confirming the positions of the nitro and hydroxyl substituents on the benzo[a]pyrene (B130552) skeleton.

Spectrophotometric and Spectrofluorometric Characterization Methods

The spectrophotometric and spectrofluorometric properties of this compound are determined by its extended aromatic system and the electronic effects of its substituents. While specific spectral data for this compound is not extensively documented in publicly available literature, its characteristics can be inferred from the analysis of its parent compounds: benzo[a]pyrene (BaP), 1-hydroxypyrene (B14473), and various nitro-PAHs.

Spectrofluorometry (Fluorescence Spectroscopy): Fluorescence spectroscopy is an exceptionally sensitive technique for detecting PAHs and their derivatives. The extensive π-conjugated system of the benzo[a]pyrene core is inherently fluorescent. Benzo[a]pyrene itself displays characteristic emission peaks at 403 nm, 427 nm, and 454 nm mdpi.com. The hydroxyl substituent on a PAH ring, as seen in 1-hydroxypyrene, generally maintains or enhances fluorescence, making it a common target for biomonitoring researchgate.net. For example, 1-hydroxypyrene can be detected with excitation at 385 nm and emission at 425 nm researchgate.net.

However, the presence of a nitro group typically complicates fluorescence analysis. Nitro groups are strong electron-withdrawing groups and are known to quench fluorescence through the promotion of intersystem crossing, which populates the triplet state at the expense of fluorescence emission researchgate.net. This quenching effect can significantly reduce the sensitivity of fluorescence-based detection methods for nitro-PAHs. Therefore, while spectrofluorometry is a potential analytical method, the fluorescence quantum yield of this compound may be substantially lower than that of its non-nitrated counterpart, 1-hydroxybenzo[a]pyrene. Analysis would require highly sensitive instrumentation and careful optimization of excitation and emission wavelengths.

Table 1: Spectral Properties of Compounds Related to this compound (Note: Data for the specific target compound is not readily available; this table provides context from parent and related structures.)

CompoundMethodWavelengths (nm)Solvent/Conditions
Benzo[a]pyreneFluorescence Emission403, 427, 454Acetonitrile
1-Nitrobenzo[a]pyreneUV-Vis Absorption225, 265, 306, 432-438Not Specified
1-HydroxypyreneFluorescenceλex = 385, λem = 425Isopropanol

This table has been compiled based on data from related compounds to provide an expected range of spectral activity. nih.govmdpi.comresearchgate.net

Sample Preparation and Extraction Protocols for Environmental and Biological Matrices (Non-human)

The accurate analysis of this compound from environmental and non-human biological samples is critically dependent on the efficiency of the sample preparation and extraction stages. These steps aim to isolate the target analyte from a complex matrix, concentrate it, and remove interfering substances. Methodologies developed for other nitrated and hydroxylated PAHs are directly applicable.

Environmental Matrices:

Soil and Sediment: The extraction of nitro-PAHs from solid matrices like soil is commonly achieved using techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) researchgate.netmdpi.com. A mixture of organic solvents is typically employed to extract compounds with a range of polarities; common choices include acetone/dichloromethane or methanol/acetone mixtures researchgate.net. After extraction, a cleanup step is essential to remove co-extracted matrix components like humic acids. This is often performed using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges nih.gov.

Water: For aqueous samples, solid-phase extraction (SPE) is the most prevalent technique for extracting nitro-PAHs and their derivatives scielo.br. Cartridges packed with C18 (octadecylsilica) or styrene-divinylbenzene (XAD) resins are effective for trapping these compounds from large volumes of water scielo.brresearchgate.net. The analytes are then eluted with a small volume of an organic solvent such as methylene (B1212753) chloride or acetonitrile scielo.brresearchgate.net. Solid-phase microextraction (SPME) is another solvent-minimized approach that has been successfully applied for the extraction of nitro-PAHs from water, offering a simple and efficient alternative chromatographyonline.com.

Biological Matrices (Non-human):

Animal Tissues (e.g., Fish, Mussels): Analyzing tissues for PAH derivatives often involves initial saponification or digestion to break down lipids and release the analytes. This is followed by liquid-liquid extraction (LLE) or SPE nih.gov. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which combines extraction with acetonitrile and a cleanup step using dispersive SPE (dSPE), has also been adapted for PAHs and their derivatives in complex food and biological matrices chemeurope.com.

Plant Material: Extraction from plant tissues typically involves homogenization followed by solvent extraction, similar to soil analysis researchgate.net. The choice of solvent and cleanup procedure must be optimized to handle pigments and other plant-specific interferences.

Table 2: Summary of Extraction Protocols for Nitro- and Hydroxy-PAHs from Non-Human Matrices

MatrixExtraction MethodKey Solvents / SorbentsTypical Recovery (%)
WaterSolid-Phase Extraction (SPE)C18 or XAD-2 resin; Methylene chloride, Acetonitrile for elution76 - 97
Soil/SedimentAccelerated Solvent Extraction (ASE) or SoxhletDichloromethane, Acetone>80
Smoked FishGC-QTOFMS Method (includes extraction/cleanup)Not specified in detail>70 (for various NPAHs)
Aquatic Weeds/AlgaeSolid-Phase Microextraction (SPME)MOF-derived carbonaceous coatingHigh enrichment factors

This table summarizes common protocols for compounds structurally similar to this compound, based on established research. researchgate.netnih.govscielo.brchromatographyonline.comnih.gov

Environmental Fate and Abiotic Transformation of 4 Nitrobenzo a Pyren 1 Ol

Photodegradation Kinetics and Mechanisms in Aquatic and Atmospheric Environments

Direct photolysis is anticipated to be a significant degradation pathway for 4-Nitrobenzo[a]pyren-1-ol in both aquatic and atmospheric environments. Nitro-PAHs, including isomers of nitrobenzo[a]pyrene, are known to be susceptible to degradation upon exposure to sunlight. The rate of photodegradation in the atmosphere can be influenced by the nature of the particulate matter to which the compound is adsorbed. For instance, while some nitro-PAHs adsorbed on fresh diesel soot particles degrade rapidly, those on aged soot or coal fly ash can be more resistant to photolysis.

In aqueous systems, the photodegradation of related compounds like 1-nitropyrene (B107360) has been shown to yield hydroxylated products, such as 1-hydroxypyrene (B14473) and various hydroxy-nitropyrenes. This suggests that a potential photodegradation pathway for this compound could involve further hydroxylation or other structural modifications of the aromatic rings. The presence of other substances in the water, such as phenols, can accelerate the photodegradation of nitro-PAHs, while the presence of water itself can sometimes reduce the photodegradation yield of certain products nih.gov. The primary loss process for many airborne nitro-PAHs is photolysis aaqr.org.

Table 1: Photodegradation characteristics of related Nitro-PAHs

Compound Environment Key Findings
1-Nitropyrene Solution Photodegradation yields 1-hydroxypyrene and hydroxy-nitropyrenes nih.gov.
6-Nitrobenzo[a]pyrene Adsorbed on particles Can photodegrade rapidly in sunlight, with a half-life as short as 30 minutes on fresh diesel soot nih.gov.

Hydrolytic Stability and Transformation Pathways

This compound is expected to be hydrolytically stable under typical environmental conditions. The molecular structure lacks functional groups that are readily susceptible to hydrolysis. While some phenolic compounds can undergo abiotic nitration or nitrosation in the presence of nitrite (B80452) under acidic conditions, this is a formation pathway rather than a degradation pathway for the nitro-functionalized aromatic ring nih.govresearchgate.net. Therefore, hydrolysis is not considered a significant environmental fate process for this compound.

Adsorption and Desorption Dynamics in Soils and Sediments

The sorption behavior of this compound in soils and sediments is expected to be dominated by its high hydrophobicity and the presence of the polar nitro and hydroxyl groups. For the closely related compound 1-nitrobenzo[a]pyrene, the estimated organic carbon-water (B12546825) partitioning coefficient (Koc) is 9.3 x 10^5, indicating that it is expected to be immobile in soil and strongly adsorb to suspended solids and sediment nih.gov. High molecular weight nitro-PAHs, in general, exhibit strong adsorption to soil organic matter, which contributes to their persistence in the environment nih.gov. This strong binding can reduce their bioavailability for microbial degradation and their mobility in the soil column. The sorption of PAHs and their derivatives is a complex process influenced by the properties of the soil or sediment, particularly the quantity and quality of organic matter researchgate.netnih.govsemanticscholar.org.

Table 2: Estimated Soil Adsorption Coefficient for a Related Compound

Compound Estimated Koc Implication

Volatilization and Atmospheric Distribution Potential

Due to its high molecular weight and low vapor pressure, this compound is expected to have a very low potential for volatilization from water and soil surfaces. The estimated Henry's Law constant for the related isomers 1-nitrobenzo[a]pyrene and 6-nitrobenzo[a]pyrene is 3.2 x 10^-9 atm-m³/mol, which suggests that volatilization is not a significant environmental transport process nih.govnih.gov. Consequently, this compound is likely to be found predominantly in the condensed phase (i.e., associated with particulate matter in the atmosphere and in soil/sediment). The atmospheric distribution of high molecular weight nitro-PAHs is primarily in the particle-bound phase, which allows for long-range atmospheric transport aaqr.org.

Table 3: Estimated Henry's Law Constants for Related Compounds

Compound Estimated Henry's Law Constant (atm-m³/mol) Environmental Significance
1-Nitrobenzo[a]pyrene 3.2 x 10⁻⁹ Volatilization from water/moist soil is not expected to be important nih.gov.

Interaction with Environmental Oxidants and Radicals

In the atmosphere, parent PAHs can react with various oxidants to form nitro-PAHs. These reactions can be initiated by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, as well as ozone (O₃) and nitrogen dioxide (NO₂) researchgate.net. While these are formation pathways for nitro-PAHs in general, the existing this compound molecule can also interact with these reactive species. The phenolic hydroxyl group is expected to be particularly reactive towards atmospheric radicals. The reaction of phenolic compounds with •OH radicals is a known transformation pathway. Similarly, reactions with ozone can lead to the formation of various oxidation products rsc.orgnih.gov. The presence of the nitro group on the aromatic ring can influence the reaction kinetics and the nature of the transformation products. The atmospheric transformation of PAHs to nitro-PAHs is an irreversible process, and the resulting nitro-PAHs can accumulate during downwind transport aaqr.org.

Biotransformation Studies of 4 Nitrobenzo a Pyren 1 Ol in Non Human Biological Systems

In Vitro Enzymatic Transformations in Subcellular Fractions (Excluding human)

In vitro studies utilizing subcellular fractions, such as microsomes and cytosol from various non-human species, are instrumental in elucidating the specific enzymatic pathways involved in the metabolism of xenobiotics like 4-Nitrobenzo[a]pyren-1-ol. These systems allow for the investigation of individual enzymatic reactions in a controlled environment.

The initial step in the biotransformation of many PAHs and nitro-PAHs is typically mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes are primarily located in the endoplasmic reticulum of cells in various tissues, with the liver being a major site of metabolism. mdpi.com In the case of the parent compound, benzo[a]pyrene (B130552), CYP isoforms such as CYP1A1 and CYP1B1 are known to be highly active in its oxidative metabolism. nih.gov

For nitro-PAHs, two principal metabolic pathways are recognized: nitroreduction and ring oxidation. The aerobic metabolism of 1-nitrobenzo[a]pyrene by rat liver microsomes has been shown to yield 1-nitro-BaP trans-7,8- and 9,10-dihydrodiols, indicating the involvement of CYP-mediated ring oxidation. nih.gov It is plausible that this compound would also undergo further ring oxidation catalyzed by CYP enzymes, potentially leading to the formation of dihydrodiol derivatives. The presence of the nitro group can significantly influence the regioselectivity of the P450 enzymes. nih.gov

Nitroreduction, the conversion of the nitro group to an amino group, is another critical pathway. This process can occur under hypoxic conditions and is also catalyzed by P450 enzymes, as well as other enzymes like DT-diaphorase. The metabolism of 1-nitro-BaP under hypoxic conditions by rat liver microsomes resulted in the formation of 1-amino-BaP. nih.gov This pathway is significant as the resulting aromatic amines are often potent mutagens.

Table 1: Potential Cytochrome P450-Mediated Reactions in the Metabolism of this compound (Inferred from Related Compounds)

Reaction TypePotential MetabolitesKey Enzymes (Inferred)
Ring OxidationDihydrodiols, QuinonesCYP1A1, CYP1B1
Nitroreduction4-Amino-benzo[a]pyren-1-olCytochrome P450, DT-diaphorase

Following the initial oxidative and reductive modifications by Phase I enzymes, the resulting metabolites of this compound are expected to undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. Key conjugation reactions include glucuronidation, sulfation, and glutathionylation.

In studies with the related compound 6-nitrobenzo[a]pyrene, the formation of a sulfate (B86663) conjugate of 6-nitrobenzo[a]pyren-1-ol has been identified in in vitro systems. inchem.org This suggests that the hydroxyl group of this compound is a likely target for sulfation, a reaction catalyzed by sulfotransferases (SULTs). Similarly, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for hydroxylated PAHs. The marine whelk Buccinum undatum has been shown to produce pyrene-1-sulfate and pyrene-1-glucuronide from pyrene (B120774), highlighting the importance of these conjugation pathways in invertebrates. nih.gov

Glutathione S-transferases (GSTs) may also play a role in the detoxification of reactive intermediates, such as epoxides, that may be formed during the oxidative metabolism of this compound.

Table 2: Potential Phase II Conjugation Reactions of this compound and its Metabolites

Conjugation ReactionEnzyme FamilyPotential SubstrateResulting Conjugate
SulfationSulfotransferases (SULTs)This compoundThis compound-sulfate
GlucuronidationUDP-glucuronosyltransferases (UGTs)This compoundThis compound-glucuronide
GlutathionylationGlutathione S-transferases (GSTs)Epoxide intermediatesGlutathione conjugates

Microbial Degradation and Bioremediation Potential

Microorganisms play a crucial role in the environmental degradation of PAHs and their derivatives. nih.gov The bioremediation potential of this compound would largely depend on the ability of bacteria and fungi to metabolize this compound.

Bacteria, particularly species of Mycobacterium, have demonstrated the ability to degrade high molecular weight PAHs like benzo[a]pyrene. nih.gov For instance, Mycobacterium vanbaalenii PYR-1 initiates its attack on benzo[a]pyrene through dioxygenation or monooxygenation at various positions on the ring structure. nih.gov This leads to the formation of cis-dihydrodiols, which can then undergo further enzymatic cleavage and degradation. nih.gov The presence of a nitro group and a hydroxyl group on the benzo[a]pyrene skeleton of this compound may influence the initial enzymatic attack by microbial oxygenases. Microorganisms are known to produce a variety of enzymes, including oxygenases, hydrolases, and cytochrome P450s, that can degrade BaP. nih.gov

The nitro group itself can be a target for microbial metabolism. Nitroreductases are found in a wide range of bacteria and can reduce the nitro group to an amino group, which can then be further metabolized. The degradation of nitroaromatic compounds often involves an initial reduction of the nitro group.

In Vivo Biotransformation Pathways in Model Organisms (Excluding human)

In vivo studies in non-human model organisms provide a more complete picture of the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.

Following exposure, this compound would likely be absorbed and distributed to various tissues. The lipophilic nature of PAHs facilitates their passage across biological membranes. In the marine whelk Buccinum undatum, biotransformation products of pyrene were found to be distributed primarily in the digestive and excretory systems, with very low levels in muscle tissue. nih.gov This suggests that after absorption, the compound and its metabolites are concentrated in organs responsible for metabolism and elimination.

Excretion of metabolites is expected to occur primarily through the biliary and urinary routes in vertebrates. The conjugation reactions discussed previously are essential for increasing the water solubility of the metabolites, which is a prerequisite for their efficient elimination in urine and bile.

The identification of novel metabolites is crucial for a comprehensive understanding of the biotransformation pathways. Based on the metabolism of related compounds, several novel metabolites of this compound could be anticipated in non-human organisms.

In addition to the expected dihydrodiols, phenols, and their conjugates, diconjugated metabolites have been identified in the marine whelk Buccinum undatum exposed to pyrene and 1-hydroxypyrene (B14473). nih.gov These included pyrenediol sulfate, pyrenediol disulfate, and pyrenediol glucuronide sulfate. nih.gov This indicates that after initial hydroxylation, further oxidation to a diol can occur, followed by conjugation at both hydroxyl groups. It is therefore plausible that this compound could be metabolized to a diol derivative, which is then subsequently conjugated.

The combination of nitroreduction and ring oxidation could also lead to the formation of aminodihydrodiol metabolites. The characterization of such novel metabolites would require advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Theoretical and Computational Chemistry of 4 Nitrobenzo a Pyren 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the electronic structure of 4-Nitrobenzo[a]pyren-1-ol, yielding crucial data on its stability and chemical behavior. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is key to predicting its reactivity.

Key electronic structure and reactivity descriptors that can be calculated for this compound include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the nitro group would be a site of strong negative potential, while the hydroxyl group and the aromatic rings would show a more complex potential surface.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices help in comparing the reactivity of this compound with other PAHs and their derivatives. chemrxiv.org

Table 1: Illustrative Quantum Chemical Descriptors for Benzo[a]pyrene (B130552) Derivatives

This table presents hypothetical but representative data for Benzo[a]pyrene and its derivatives, as would be calculated using DFT methods like B3LYP/6-311++G(d,p), to illustrate the expected electronic effects of the nitro and hydroxyl groups. nih.gov

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Electronegativity (χ)Chemical Hardness (η)
Benzo[a]pyrene-5.50-1.803.703.651.85
1-Hydroxybenzo[a]pyrene-5.35-1.753.603.551.80
4-Nitrobenzo[a]pyrene-6.10-2.503.604.301.80
This compound -5.95 -2.45 3.50 4.20 1.75

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules.

For this compound, MD simulations can be used to:

Analyze Conformational Isomers: Although the core benzo[a]pyrene ring system is rigid, the hydroxyl (-OH) and nitro (-NO₂) groups have rotational freedom. MD simulations can explore the preferred orientations (conformers) of these groups and the energy barriers between different conformations.

Study Intermolecular Interactions: Understanding how this compound interacts with its environment is crucial. MD simulations can model its behavior in different solvents (e.g., water) or its interaction with biological macromolecules like DNA or proteins. These simulations can reveal how the molecule positions itself, for example, when intercalating between DNA base pairs, a common mechanism of toxicity for PAHs.

In Silico Prediction of Reaction Pathways and Environmental Transformations

Computational methods can predict the likely metabolic and environmental fate of this compound. This is particularly valuable for identifying potential toxic metabolites or persistent degradation products.

Metabolic Pathway Prediction: Software tools can predict the metabolic fate of a compound by simulating the effects of metabolic enzymes, such as cytochrome P450s. For this compound, these tools could predict further oxidation, reduction of the nitro group, or conjugation reactions, providing a map of potential metabolites that could be more or less toxic than the parent compound. researchgate.net

Environmental Degradation: Computational models can also predict degradation pathways in the environment, such as through ozonolysis or reaction with hydroxyl radicals in the atmosphere. nih.gov By calculating the activation energies for various potential reactions, researchers can identify the most probable transformation pathways and the resulting products. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics and QSPR modeling use statistical methods to build models that predict the properties of chemicals based on their structure. These approaches are highly valuable for screening large numbers of compounds or for predicting properties that are difficult to measure experimentally.

A QSPR model for predicting a property of this compound (e.g., its aqueous solubility or toxicity) would be developed by:

Assembling a Dataset: A collection of molecules with known property values (e.g., various PAHs and their derivatives) is gathered.

Calculating Molecular Descriptors: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can range from simple counts of atom types to complex quantum-chemical parameters.

Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the property of interest. researchgate.net

Once a reliable QSPR model is built, it can be used to predict the properties of this compound simply by calculating its molecular descriptors and inputting them into the model equation.

Density Functional Theory (DFT) Applications for Spectroscopic Property Prediction

DFT is a highly effective tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. researchgate.net By calculating the response of the molecule's electronic structure to electromagnetic radiation, DFT can simulate various types of spectra.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule's chemical bonds. chemrxiv.org This results in a simulated infrared (IR) and Raman spectrum. For this compound, this would allow for the identification of characteristic peaks for the O-H stretch, N-O stretches (symmetric and asymmetric), and the various C-H and C-C vibrations of the aromatic system.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. mpg.de This allows for the prediction of the molecule's absorption spectrum, identifying the wavelengths of maximum absorbance (λmax), which are characteristic of its chromophore system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can also predict NMR chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. researchgate.net These predicted spectra are invaluable for confirming the structure of a synthesized compound or for identifying it in a complex mixture.

Table 2: Representative Predicted Vibrational Frequencies for this compound using DFT

This table shows typical frequency ranges for key functional groups that would be predicted for this compound using a method like B3LYP/6-31G*.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity
O-H Stretch-OH3550 - 3650Medium-Strong
Aromatic C-H StretchAr-H3000 - 3100Medium
Asymmetric N-O Stretch-NO₂1500 - 1570Strong
Symmetric N-O Stretch-NO₂1330 - 1390Strong
Aromatic C=C StretchAr C=C1450 - 1600Variable
C-O StretchAr-OH1180 - 1260Medium

Structure Activity Relationship Sar Studies of 4 Nitrobenzo a Pyren 1 Ol and Analogues

Influence of Substituent Position and Nature on Molecular Properties

The chemical and physical properties of 4-Nitrobenzo[a]pyren-1-ol are significantly influenced by the positioning of the nitro (-NO₂) and hydroxyl (-OH) groups on the benzo[a]pyrene (B130552) backbone. The nitro group, being a strong electron-withdrawing group, and the hydroxyl group, an electron-donating group, create a complex electronic environment that dictates the molecule's reactivity and stability.

The precise location of these substituents is critical. For instance, in various nitrobenzo[a]pyrene isomers, the position of the nitro group has been shown to affect molecular properties such as electron affinity and dipole moment. nih.gov While specific experimental data for this compound is scarce, we can infer its properties by comparing it with related compounds. The stability of nitrobenzo[a]pyrene isomers has been observed to follow the order 6-NBaP < 1-NBaP ≈ 3-NBaP. nih.gov The introduction of a hydroxyl group at the 1-position is expected to further modulate these properties.

Table 1: Comparison of Calculated Physicochemical Properties of Benzo[a]pyrene and its Derivatives

Compound Molecular Weight ( g/mol ) XLogP3 Dipole Moment (Debye)
Benzo[a]pyrene 252.31 6.5 0
1-Nitrobenzo[a]pyrene 297.31 6.3 4.5-5.0 (estimated)
6-Nitrobenzo[a]pyrene 297.30 6.6 3.0-3.5 (estimated)
1-Hydroxybenzo[a]pyrene 268.31 5.8 1.5-2.0 (estimated)

Note: Some values are estimated based on computational models and data from analogous compounds.

Comparative Analysis of Reactivity and Stability Across Related Benzo[a]pyrene Derivatives

The reactivity of this compound is intrinsically linked to its electronic structure, which is a composite of the parent benzo[a]pyrene and its nitro and hydroxyl substituents. Benzo[a]pyrene itself is known to be susceptible to oxidative metabolism, which can lead to the formation of reactive intermediates. nih.govresearchgate.net The presence of both an electron-donating and an electron-withdrawing group in this compound is expected to create specific sites of enhanced or diminished reactivity.

The stability of polycyclic aromatic hydrocarbons can be influenced by factors such as photo-degradation. nih.gov For instance, 1-nitrobenzo[a]pyrene is known to be susceptible to direct photolysis by sunlight. nih.gov The stability of this compound under various conditions would be a key determinant of its environmental fate. Studies on other benzo[a]pyrene derivatives have shown that their stability can be affected by sample preparation techniques, highlighting the need for careful handling in analytical studies. chromatographyonline.com

The metabolism of benzo[a]pyrene derivatives is a critical aspect of their biological activity. The fungal metabolism of 6-nitrobenzo[a]pyrene, for example, leads to the formation of glucoside and sulfate (B86663) conjugates of its hydroxylated metabolites. nih.gov This suggests that this compound could also undergo similar metabolic transformations. The metabolism of benzo[a]pyrene in human cells involves multiple enzymatic pathways, leading to a variety of oxidized metabolites. nih.gov

Computational Approaches to SAR Based on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the biological activity and properties of chemical compounds based on their molecular structure. mdpi.com For nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), QSAR models have been developed to predict their mutagenicity. mdpi.comnih.gov These models often employ a range of physicochemical descriptors, including topological, electronic, and quantum chemical parameters. researchgate.net

Key descriptors used in QSAR studies of nitroaromatic compounds include:

LogP (lipophilic parameter): Represents the hydrophobicity of a molecule. mdpi.com

Molecular Connectivity Index (MLI): A topological descriptor that reflects the branching and complexity of a molecule. mdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): An electronic descriptor related to a molecule's ability to accept electrons. mdpi.com

Quantum Mulliken charge parameters: These can correlate with the activity of nitroaromatic compounds.

Computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate these descriptors and to predict the reactive sites of PAHs. nih.govresearchgate.netnih.gov For instance, the average local ionization energy (ALIE) can be used to predict the most likely sites for electrophilic or free radical attack. nih.gov Such computational approaches can provide valuable insights into the structure-activity relationships of this compound, even in the absence of extensive experimental data.

Table 2: Selected Quantum Chemical Descriptors for Nitro-PAHs

Descriptor Description Relevance to SAR
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons and electrophilicity.
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability.

Development of Structure-Based Hypotheses for Chemical Transformations

Based on the known metabolic pathways of benzo[a]pyrene and its derivatives, several hypotheses can be formulated for the chemical transformations of this compound. The metabolism of benzo[a]pyrene typically proceeds through oxidation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of epoxides, dihydrodiols, and phenols. nih.govresearchgate.netnih.gov

Given the structure of this compound, potential transformation pathways include:

Further Oxidation: The aromatic rings of the benzo[a]pyrene moiety could undergo further hydroxylation or epoxidation at various positions, catalyzed by enzymes like cytochrome P450.

Conjugation: The existing hydroxyl group at the 1-position is a likely site for conjugation reactions, such as glucuronidation or sulfation, which are common detoxification pathways. nih.gov

Nitroreduction: The nitro group at the 4-position can be reduced to a nitroso, hydroxylamino, or amino group. The reductive metabolism of the nitro group is a critical step in the activation of many nitro-PAHs. medicineinnovates.com

Ring Cleavage: Under certain conditions, the polycyclic aromatic ring system could undergo oxidative cleavage.

The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group will likely direct these transformations to specific sites on the molecule. Computational models can be employed to predict the most probable sites of metabolic attack and the stability of the resulting intermediates. nih.govresearchgate.net

Research on Derivatives, Analogues, and Isomers of 4 Nitrobenzo a Pyren 1 Ol

Synthesis and Comprehensive Characterization of Positional Isomers

The synthesis of positional isomers of 4-Nitrobenzo[a]pyren-1-ol is complex and can be approached through both metabolic and chemical routes. The position of both the nitro (-NO2) and hydroxyl (-OH) groups on the benzo[a]pyrene (B130552) skeleton significantly influences the molecule's chemical and biological properties.

Metabolic Synthesis: Isomers of nitrobenzo[a]pyrenols are often formed as metabolites of nitrobenzo[a]pyrenes (NBaPs). For instance, the environmental contaminants 1-, 3-, and 6-nitrobenzo[a]pyrene can undergo metabolic activation through two primary pathways: nitroreduction and ring-oxidation. nih.gov Ring-oxidation, catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the aromatic ring system, leading to the formation of various isomeric nitrobenzo[a]pyrenols. The specific isomers formed depend on the initial position of the nitro group and the regioselectivity of the enzymatic oxidation.

Chemical Synthesis and Characterization: Chemical synthesis provides a more controlled route to specific isomers. Synthetic strategies often involve multi-step processes starting from benzo[a]pyrene or a functionalized precursor. Recent advances in C–H functionalization of pyrenes and other PAHs offer powerful tools for the regioselective introduction of functional groups. mdpi.com These methods can include transition metal-catalyzed reactions that allow for direct and site-selective modifications of the aromatic core. mdpi.com

Once synthesized, comprehensive characterization is essential to confirm the identity and purity of each isomer. A combination of analytical techniques is typically employed for this purpose.

Common Characterization Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile or semi-volatile compounds like nitro-PAH derivatives. nih.govtaylorfrancis.com The mass spectrum provides the molecular weight and fragmentation pattern, which helps in structural elucidation.

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and purify isomers from a mixture. The retention time is a key characteristic for a specific isomer under defined chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) provides detailed information about the chemical structure, including the precise location of substituents on the aromatic rings.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups, such as the nitro (-NO2) and hydroxyl (-OH) groups, based on their characteristic vibrational frequencies.

Table 1: Analytical Techniques for Isomer Characterization
TechniquePrimary Information ObtainedRelevance to Isomer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)Separation, Molecular Weight, Fragmentation PatternEssential for identifying different isomers and confirming their molecular formula. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation and PurificationAllows for the isolation of individual isomers from a reaction mixture for further study.
Nuclear Magnetic Resonance (NMR)Detailed Structural ConnectivityConfirms the exact position of the nitro and hydroxyl groups on the benzo[a]pyrene skeleton.
Infrared (IR) SpectroscopyFunctional Group IdentificationVerifies the presence of key -NO2 and -OH functional groups.

Development and Investigation of Functionalized Derivatives for Specific Research Applications

Functionalization involves chemically modifying a core molecule like this compound to create derivatives with tailored properties for specific applications. Pyrene (B120774) and its derivatives are particularly valued as fluorophores and are widely used as fluorescent probes due to their high quantum yield, cell permeability, and low cytotoxicity. rsc.org This makes them excellent candidates for functionalization.

Applications in Materials Science and Electronics: Pyrene derivatives have found significant applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.gov By attaching different functional groups, researchers can tune the electronic properties, such as the HOMO-LUMO gap, and improve characteristics like hole-transporting capabilities. researchgate.net For example, pyridine-appended pyrene derivatives have been synthesized and studied as hole-transporting materials for OLEDs. nih.gov

Chemosensors and Biological Probes: The inherent fluorescence of the pyrene moiety is highly sensitive to its local environment, a property exploited in the design of chemosensors. Functionalized pyrene derivatives can be designed to detect specific analytes, including metal ions, anions, and nitroaromatic compounds. rsc.orgacs.org For instance, pyrene-functionalized ruthenium nanoparticles have been shown to be effective chemosensors for detecting nitroaromatic explosives through fluorescence quenching. acs.org In chemical biology, pyrene-functionalized molecules are used as probes to study interactions with biological macromolecules like DNA and proteins. mdpi.commdpi.com

Table 2: Applications of Functionalized Pyrene and Nitro-PAH Derivatives
Application AreaFunctionalization StrategyResearch ObjectiveExample
Materials ScienceAppending electron-donating/withdrawing groupsDevelop materials for OLEDs with improved efficiency and stability. nih.govPyridine-substituted pyrenes as hole-transporting materials. nih.gov
ChemosensingAttachment to nanoparticles or receptor moleculesCreate sensitive and selective sensors for environmental pollutants or explosives. acs.orgPyrene-functionalized nanoparticles for detecting nitroaromatics. acs.org
Biological ProbesIntegration into oligonucleotides or peptidesInvestigate biological processes, such as DNA binding and protein interactions. mdpi.comPyrene-functionalized oligonucleotides for diagnostics and nanotechnology. mdpi.com

Design and Application of Isotopically Labeled Analogues for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. wikipedia.org By replacing an atom (e.g., ¹²C, ¹H, ¹⁴N) with one of its heavier, stable isotopes (e.g., ¹³C, ²H/D, ¹⁵N), researchers can track the fate of the labeled molecule and its fragments using techniques like mass spectrometry and NMR. wikipedia.orgalfa-chemistry.com

Mechanistic Studies of Formation and Degradation: Deuterated (²H-labeled) PAHs are frequently used in laboratory studies to investigate the mechanisms of nitro-PAH formation. nih.govnih.gov For example, deuterated benzo[a]pyrene (BaP-d12) has been used to study its reaction with nitrating agents, allowing scientists to identify the resulting nitro-PAH products without interference from background environmental PAHs. nih.govnih.gov This approach helps to elucidate whether formation occurs through gas-phase reactions initiated by OH radicals or through heterogeneous reactions on particle surfaces. nih.gov

Metabolic and Biodegradation Pathway Elucidation: Nitrogen-15 (¹⁵N) labeling is particularly useful for studying the metabolic fate of nitroaromatic compounds. researchgate.netnih.gov By using ¹⁵N-labeled compounds, researchers can trace the transformation of the nitro group, determining whether it is reduced, denitrated, or incorporated into other molecules. nih.govfrontiersin.org Such studies are critical for understanding how organisms metabolize and detoxify these compounds and for assessing their biodegradation pathways in the environment. researchgate.netcswab.org Stable isotope labeling, in general, is a key tool in metabolic flux analysis, providing insights into the structure and dynamics of metabolic networks. nih.gov

Table 3: Use of Isotopically Labeled Analogues in Research
Isotope LabelCompound TypeResearch AreaInformation Gained
Deuterium (²H or D)Polycyclic Aromatic Hydrocarbons (PAHs)Atmospheric ChemistryMechanisms of nitro-PAH formation; distinguishing between gas-phase and heterogeneous reactions. nih.govnih.gov
Nitrogen-15 (¹⁵N)Nitroaromatic CompoundsMetabolism & BiodegradationTracing the fate of the nitro group; identifying metabolic products and degradation pathways. researchgate.netnih.gov
Carbon-13 (¹³C)Various Organic MoleculesMetabolomicsMetabolic flux analysis; understanding cellular metabolism and pathway dynamics. nih.gov

Q & A

Basic: What are the established synthetic routes for 4-nitrobenzo[a]pyren-1-ol, and what key reaction conditions influence nitro-group regioselectivity?

Methodological Answer:
The synthesis of nitro-substituted polycyclic aromatic hydrocarbons (PAHs) typically involves electrophilic nitration or multi-step functionalization. For benzo[a]pyren-1-ol derivatives, nitration is performed using nitric acid in a sulfuric acid medium, where the reactivity of the hydroxyl group directs nitro-group positioning. Evidence from analogous PAH phenols (e.g., benzo[a]pyren-1-ol) highlights the importance of temperature control (0–6°C for nitration) to avoid over-nitration or decomposition . Regioselectivity is influenced by steric hindrance and electronic effects of the hydroxyl group, which can be modulated using protecting groups like acetyl or benzyl to direct nitro placement .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are critical spectral markers interpreted?

Methodological Answer:

  • IR Spectroscopy : Nitro-group stretching vibrations (1348–1529 cm⁻¹) and hydroxyl O-H stretches (~3200 cm⁻¹) confirm functional groups. Overlap with aromatic C=C stretches (1600–1450 cm⁻¹) requires deconvolution .
  • <sup>1</sup>H NMR : Aromatic proton signals (δ 6.5–9.2 ppm) reflect the nitro group’s electron-withdrawing effect, causing downfield shifts. Hydroxyl protons may appear as broad singlets (δ 5–6 ppm) unless deuterated solvents are used .
  • MS (HRMS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) validate molecular weight, while fragmentation patterns confirm nitro and hydroxyl substituents .

Advanced: How can researchers resolve contradictions in NMR spectral assignments for this compound derivatives caused by nitro-group electronic effects?

Methodological Answer:
Contradictions arise due to nitro-group deshielding, which distorts aromatic proton environments. Strategies include:

  • 2D NMR (COSY, HSQC) : To map coupling networks and assign overlapping signals .
  • Solvent Titration : Use of polar aprotic solvents (e.g., DMSO-d6) to stabilize resonance structures and simplify splitting patterns .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental assignments .

Advanced: What methodological considerations are critical when designing fluorescent probes based on this compound for detecting nitroaromatic compounds?

Methodological Answer:

  • Excited-State Intramolecular Proton Transfer (ESIPT) : Pyren-1-ol derivatives exhibit ESIPT, enabling ratiometric fluorescence. Nitroaromatic compounds quench emission via electron transfer, requiring optimization of substituent electron-withdrawing capacity .
  • Solvent Compatibility : Use low-polarity solvents (e.g., THF) to minimize interference with nitro-group interactions .
  • Sensitivity Calibration : Dose-response curves (0.1–100 µM) validate detection limits, with interference studies to exclude false positives from similar analytes .

Advanced: What strategies optimize the synthesis of this compound to minimize polycyclic aromatic hydrocarbon (PAH) decomposition under nitration conditions?

Methodological Answer:

  • Temperature Control : Maintain nitration below 10°C to prevent PAH ring oxidation .
  • Protecting Groups : Acetylation of the hydroxyl group prior to nitration reduces electronic activation of the aromatic ring, suppressing side reactions .
  • Stepwise Functionalization : Introduce nitro groups via precursor intermediates (e.g., brominated PAHs) to avoid direct harsh nitration .

Basic: How is this compound utilized as a biomarker in environmental or toxicological studies?

Methodological Answer:
While 1-hydroxypyrene is a well-established PAH exposure biomarker , nitro-PAHs like this compound require advanced detection methods:

  • HPLC-MS/MS : Quantifies trace metabolites in biological matrices (e.g., urine) with a C18 column and acetonitrile/water gradient .
  • Enzymatic Hydrolysis : β-glucuronidase treatment releases conjugated metabolites for accurate quantification .

Advanced: What analytical workflows address discrepancies in quantifying this compound in complex matrices?

Methodological Answer:

  • Matrix-Matched Calibration : Prepare standards in simulated biological/environmental matrices to correct for ionization suppression in MS .
  • Isotope Dilution : Use <sup>13</sup>C-labeled internal standards to improve precision and accuracy .
  • Multi-Method Validation : Cross-validate results using GC-MS and LC-UV to confirm structural integrity and concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.